1-[6-Hydroxy-3,6-dimethyl-4-(4-nitrophenyl)-3a,4,5,7-tetrahydroindazol-5-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-HYDROXY-3,6-DIMETHYL-4-(4-NITROPHENYL)-4,5,6,7-TETRAHYDRO-3AH-INDAZOL-5-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1-[6-HYDROXY-3,6-DIMETHYL-4-(4-NITROPHENYL)-4,5,6,7-TETRAHYDRO-3AH-INDAZOL-5-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-hydroxy-3,6-dimethyl-4-(4-nitrophenyl)-4,5,6,7-tetrahydroindazole with ethanone under specific conditions . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Analyse Chemischer Reaktionen
1-[6-HYDROXY-3,6-DIMETHYL-4-(4-NITROPHENYL)-4,5,6,7-TETRAHYDRO-3AH-INDAZOL-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[6-HYDROXY-3,6-DIMETHYL-4-(4-NITROPHENYL)-4,5,6,7-TETRAHYDRO-3AH-INDAZOL-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-[6-HYDROXY-3,6-DIMETHYL-4-(4-NITROPHENYL)-4,5,6,7-TETRAHYDRO-3AH-INDAZOL-5-YL]ETHAN-1-ONE can be compared with other indazole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent. The uniqueness of 1-[6-HYDROXY-3,6-DIMETHYL-4-(4-NITROPHENYL)-4,5,6,7-TETRAHYDRO-3AH-INDAZOL-5-YL]ETHAN-1-ONE lies in its specific chemical structure, which imparts distinct biological and chemical properties.
Eigenschaften
CAS-Nummer |
1212162-77-0 |
---|---|
Molekularformel |
C17H19N3O4 |
Molekulargewicht |
329.35 g/mol |
IUPAC-Name |
1-[6-hydroxy-3,6-dimethyl-4-(4-nitrophenyl)-3a,4,5,7-tetrahydroindazol-5-yl]ethanone |
InChI |
InChI=1S/C17H19N3O4/c1-9-14-13(19-18-9)8-17(3,22)16(10(2)21)15(14)11-4-6-12(7-5-11)20(23)24/h4-7,14-16,22H,8H2,1-3H3 |
InChI-Schlüssel |
KLUFAIXBSGETEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2C1C(C(C(C2)(C)O)C(=O)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Löslichkeit |
30.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.